Regioisomeric Differentiation: Physicochemical Comparison with the Mono-fluorophenyl Analog (CAS 950258-72-7)
Compared to the mono-fluorinated regioisomer 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 950258-72-7), the target compound incorporates a second 4-fluorophenyl group at the N1 position. This results in a 42.8% increase in molecular weight (314.29 vs. 220.20 Da) and a higher computed XLogP3 (3.1 vs. an estimated ~1.5 for the mono-fluorophenyl analog), along with an additional hydrogen bond acceptor [1]. These properties directly influence membrane permeability and metabolic stability, as described in the Roche TAAR1 patent SAR [2].
| Evidence Dimension | Molecular Weight & Lipophilicity |
|---|---|
| Target Compound Data | MW: 314.29 g/mol, XLogP3: 3.1, HBA: 5, HBD: 1 |
| Comparator Or Baseline | 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 950258-72-7): MW 220.20 g/mol, XLogP3 ~1.5 (est.), HBA: 4, HBD: 1 |
| Quantified Difference | ΔMW = +94.09 Da (+42.8%); ΔXLogP3 ≈ +1.6 units; ΔHBA = +1 |
| Conditions | Computed properties from PubChem and structural analogs. |
Why This Matters
The larger, more lipophilic structure of the target compound predicts different CNS penetration and metabolic stability, critical for selecting the correct compound in neuroscience drug discovery programs where these parameters directly affect target engagement.
- [1] PubChem. Compound Summary for CID 2137619 (866846-84-6) and CID 11282394 (950258-72-7). National Library of Medicine, 2025. View Source
- [2] Hoffmann-La Roche Inc. Triazole carboxamides and uses thereof. US Patent 9,416,127 B2, filed March 16, 2015, and issued August 16, 2016. View Source
